molecular formula C14H14N4OS B1680792 1-(1-Methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea CAS No. 152239-46-8

1-(1-Methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea

Cat. No. B1680792
M. Wt: 286.35 g/mol
InChI Key: USFUFHFQWXDVMH-UHFFFAOYSA-N
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Description

1-(1-Methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea (MTU) is a synthetic compound belonging to the class of thiazolylureas. It has been used in a variety of scientific applications, such as in vitro and in vivo studies, to investigate the biochemical and physiological effects of MTU. MTU has also been studied for its mechanism of action, biological activity, and pharmacodynamics.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(1-Methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea derivatives have been synthesized and evaluated for their antimicrobial properties. Shankar et al. (2017) synthesized a series of urea derivatives exhibiting promising antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as well as moderate to good efficacy against fungal pathogens. The compounds demonstrated significant inhibitory effects, highlighting their potential as antimicrobial agents (Shankar et al., 2017).

Conformational Studies in Urea Derivatives

Conformational adjustments in urea-based assemblies have been studied by Phukan and Baruah (2016). They examined the effects of carbon–nitrogen bond rotation in 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea derivatives. These studies provided insights into the homodimeric hydrogen-bonded synthons present in these compounds, crucial for understanding their structural and functional properties (Phukan & Baruah, 2016).

Antifilarial Agents

Ram et al. (1984) reported the synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas with notable antifilarial activity. These compounds showed potential against Brugia pahangi and Litomosoides carinii, indicating their usefulness in developing treatments for filarial infections (Ram et al., 1984).

Antitumor Activity

Ling et al. (2008) synthesized novel urea derivatives with potential antitumor activities. Their research involved creating 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives, which demonstrated promising results against various tumor cells (Ling et al., 2008).

Microwave-Assisted Synthesis

Chen and Li (2008) developed a microwave-assisted method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas. This efficient approach resulted in satisfactory yields and highlights the advancement in synthetic methodologies for urea derivatives (Chen & Li, 2008).

Anion Tuning in Hydrogels

Lloyd and Steed (2011) explored the use of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels, demonstrating that the rheology and morphology of these gels can be tuned by the identity of the anion. This research provides valuable insights into the physical properties of urea-based hydrogels (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(1-methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-7-13(20-17-9)16-14(19)15-11-3-4-12-10(8-11)5-6-18(12)2/h3-8H,1-2H3,(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFUFHFQWXDVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)NC2=CC3=C(C=C2)N(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390956
Record name N-(1-Methyl-1H-indol-5-yl)-N′-(3-methyl-5-isothiazolyl)urea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea

CAS RN

152239-46-8
Record name SB 204741
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Record name N-(1-Methyl-1H-indol-5-yl)-N′-(3-methyl-5-isothiazolyl)urea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)-urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RB Rothman, MH Baumann, BE Blough… - Synapse, 2010 - Wiley Online Library
Prior work indicated that serotonin transporter (SERT) inhibitors competitively inhibit substrate‐induced [ 3 H]5‐HT release, producing rightward shifts in the substrate‐dose response …
Number of citations: 18 onlinelibrary.wiley.com
LL Hernandez, KA Gregerson… - American Journal of …, 2012 - journals.physiology.org
Breast cells drive bone demineralization during lactation and metastatic cancers. A shared mechanism among these physiological and pathological states is endocrine secretion of …
Number of citations: 110 journals.physiology.org

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